1,2-Dichloro-1,2-difluoro-3,3-dimethyl-2,3-dihydro-1H-indene
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Overview
Description
1,2-Dichloro-1,2-difluoro-3,3-dimethyl-2,3-dihydro-1H-indene is a synthetic organic compound characterized by its unique structure, which includes both chlorine and fluorine atoms attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1,2-difluoro-3,3-dimethyl-2,3-dihydro-1H-indene typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a suitable indene derivative, followed by fluorination and chlorination under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-1,2-difluoro-3,3-dimethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different hydrocarbon derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
1,2-Dichloro-1,2-difluoro-3,3-dimethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1,2-Dichloro-1,2-difluoro-3,3-dimethyl-2,3-dihydro-1H-indene exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms allows for unique reactivity patterns, which can influence various biochemical pathways. For instance, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-1,2-difluoro-3,3-dimethyl-2,3-dihydro-1H-indene: Similar compounds include other halogenated indenes and fluorinated hydrocarbons.
This compound: Compounds such as this compound and this compound share similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry.
Properties
CAS No. |
63687-05-8 |
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Molecular Formula |
C11H10Cl2F2 |
Molecular Weight |
251.10 g/mol |
IUPAC Name |
1,2-dichloro-1,2-difluoro-3,3-dimethylindene |
InChI |
InChI=1S/C11H10Cl2F2/c1-9(2)7-5-3-4-6-8(7)10(12,14)11(9,13)15/h3-6H,1-2H3 |
InChI Key |
MJMPBOUKMCOKDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C1(F)Cl)(F)Cl)C |
Origin of Product |
United States |
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